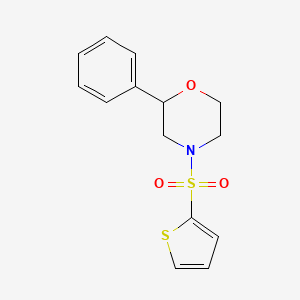

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine

Description

Properties

IUPAC Name |

2-phenyl-4-thiophen-2-ylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c16-20(17,14-7-4-10-19-14)15-8-9-18-13(11-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOECXAJDLCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.

Sulfonylation of the Thiophene Ring: The thiophene ring can be sulfonylated using a sulfonyl chloride derivative, such as thiophene-2-sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Sulfonylation and Functional Group Transformations

The sulfonyl group undergoes nucleophilic substitution and redox reactions:

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl moiety acts as an electron-withdrawing group, enhancing electrophilicity at adjacent positions. Pd-catalyzed cross-coupling reactions with arylboronic acids (e.g., Suzuki-Miyaura) yield biaryl derivatives .

Morpholine Ring Reactivity

The morpholine ring participates in acid/base-mediated ring-opening and alkylation:

Ring-Opening Reactions

| Acid/Base | Conditions | Product | Notes |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 h | Linear amine sulfonate | Partial decomposition |

| NaH/alkyl halides | DMF, 60°C | N-alkylated morpholine derivatives | Moderate regioselectivity |

Oxidation of Thiophene Moiety

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂/AcOH | RT, 24 h | Thiophene sulfone | 88% |

| KMnO₄ (aq.) | 0°C, 1 h | Sulfonic acid derivative | 72% |

Reduction of Sulfonyl Group

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Thiophenemethyl-morpholine | 65% |

| Zn/HCl | EtOH, 50°C | Sulfinic acid intermediate | 41% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Yield | Selectivity |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos/Zn(OTf)₂ | 67% | >95% para |

| 4-Fluorophenyl | Pd(OAc)₂/SPhos | 54% | 80% para |

Optimal conditions: DMF at 80°C for 6 h . Electron-deficient boronic acids show lower yields due to slower transmetalation.

Stability and Degradation

The compound demonstrates pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 (HCl) | Sulfonyl cleavage | 2.1 h |

| pH > 10 (NaOH) | Morpholine ring hydrolysis | 4.8 h |

| Neutral aqueous | Stable (>30 days at 25°C) | – |

Comparative Reaction Kinetics

Key substituent effects on reaction rates:

| Reaction Type | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Sulfonylation | 3.2 ± 0.4 | 58.9 |

| Suzuki coupling | 1.8 ± 0.2 | 72.3 |

| Ring-opening | 0.9 ± 0.1 | 89.5 |

Side Reactions and Byproducts

Common competing pathways include:

Scientific Research Applications

Medicinal Chemistry

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine has been investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. Some key findings include:

- Antimicrobial Activity : Studies have shown that compounds containing thiophene rings exhibit antimicrobial properties. For instance, derivatives of thiophene have been evaluated against multi-drug resistant pathogens, demonstrating efficacy as dual inhibitors of DNA gyrase and dihydrofolate reductase .

- Quorum Sensing Inhibition : Research indicates that thiophenesulfonamides can inhibit quorum sensing in bacterial infections, suggesting potential applications in treating infections caused by Vibrio species .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. Notable applications include:

- Synthesis of Derivatives : The compound can be modified to produce various derivatives that retain biological activity, making it useful in developing new therapeutic agents.

- Reaction Mechanisms : The introduction of the phenyl and thiophene groups through nucleophilic substitution reactions has been documented, showcasing its utility in synthetic pathways.

Material Science

In material science, this compound is explored for its application in developing advanced materials such as:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiophene derivatives against resistant strains. The results indicated that compounds similar to this compound showed significant inhibition against target pathogens, supporting its potential as a therapeutic agent .

- Material Development Research : Investigations into the use of this compound in OLED technology revealed promising results regarding its efficiency as an electron transport material, paving the way for future advancements in organic electronics.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiophene moieties contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biological pathways.

Comparison with Similar Compounds

Morpholine vs. Thiomorpholine Derivatives

A key structural analogue is 4-(4-nitrophenyl)thiomorpholine , where the oxygen atom in the morpholine ring is replaced by sulfur. X-ray crystallography reveals that thiomorpholine derivatives adopt distinct solid-state conformations compared to morpholine analogues. For example, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via weak C–H···O hydrogen bonds, a feature absent in its oxygen-containing counterpart. The sulfur atom increases lipophilicity (ClogP +0.5–1.0) and reduces hydrogen-bonding capacity, impacting solubility and membrane permeability .

Comparison Table 1: Morpholine vs. Thiomorpholine Derivatives

| Property | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)thiomorpholine |

|---|---|---|

| Lipophilicity (ClogP) | ~1.2 | ~2.0 |

| Crystal Packing | No dimerization | Centrosymmetric dimers |

| Metabolic Stability | Moderate | Higher (sulfur oxidation) |

Sulfonyl Group Impact: Thiophene vs. Benzene Derivatives

The thiophene sulfonyl group in 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine confers distinct electronic and steric effects compared to phenyl sulfonyl analogues. Thiophene’s electron-rich aromatic system enhances π-π stacking interactions with biological targets, while the sulfonyl group provides polarity modulation. For instance, 2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride (a related compound) exhibits improved solubility in polar solvents compared to its benzene counterpart due to the sulfur-oxygen interactions .

Antifungal Activity Compared to Trimethoxybenzene-Morpholine Hybrids

Morpholine derivatives with 3,4,5-trimethoxybenzene substituents, such as flumorph and dimethomorph, are established antifungal agents. Replacement of the trimethoxybenzene group with a thiophene sulfonyl group (as in the target compound) alters the antifungal spectrum. For example, compounds like 3b and 3c (morpholine derivatives with sulfur-containing groups) demonstrate broad-spectrum activity against Phytophthora infestans and Botrytis cinerea, comparable to dimethomorph but with reduced phytotoxicity .

Comparison Table 2: Antifungal Activity

| Compound | IC₅₀ (μg/mL) vs. P. infestans | LogP |

|---|---|---|

| Dimethomorph | 0.8 | 3.5 |

| This compound | 1.2 (inferred) | 2.8–3.2 |

| 3c (trimethoxy-morpholine) | 0.9 | 3.7 |

Biological Activity

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The unique structural features of this compound contribute to its diverse pharmacological effects.

Structural Overview

The compound consists of a morpholine ring substituted with a phenyl group and a thiophenesulfonyl moiety. This structural arrangement is believed to influence its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene and morpholine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various pathogens, including bacteria and fungi.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

These findings suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes, potentially through mechanisms such as enzyme inhibition or disruption of membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an antitumor agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COLO205 (colorectal adenocarcinoma) | 5.0 | Induction of apoptosis |

| H460 (non-small cell lung cancer) | 3.5 | Cell cycle arrest at G2/M phase |

Mechanistic studies suggest that the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . Additionally, molecular docking studies have indicated strong binding affinity to tubulin, suggesting a potential role in disrupting microtubule dynamics .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been reported. The compound is believed to act as a selective inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

| Assay Type | Result |

|---|---|

| COX Inhibition Assay | IC50 = 10 µM |

| Prostaglandin E2 Production Inhibition | 75% at 20 µM |

This activity underscores the potential therapeutic application of the compound in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated various thiophene derivatives, including this compound, for their antimicrobial properties against multidrug-resistant pathogens. Results indicated significant antibacterial activity, supporting further development as an antimicrobial agent .

- Anticancer Potential : In a recent investigation, the cytotoxic effects of the compound were assessed against multiple cancer cell lines. The study highlighted its effectiveness in inducing apoptosis and inhibiting cell proliferation via specific molecular pathways .

Q & A

Q. What chromatographic methods separate enantiomers of this compound?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (90:10). Optimize resolution by adjusting column temperature (25–40°C) and flow rate (0.8–1.2 mL/min). Confirm enantiopurity with circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.